N-Succinimidyl 4-hydroxy-3-iodobenzoate
N-Succinimidyl 4-hydroxy-3-iodobenzoate
Brand Name:
Vulcanchem
CAS No.:
145459-41-2
VCID:
VC21157703
InChI:
InChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4
SMILES:
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I
Molecular Formula:
C11H8INO5
Molecular Weight:
365.09 g/mol
N-Succinimidyl 4-hydroxy-3-iodobenzoate
CAS No.: 145459-41-2
Cat. No.: VC21157703
Molecular Formula: C11H8INO5
Molecular Weight: 365.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145459-41-2 |
|---|---|
| Molecular Formula | C11H8INO5 |
| Molecular Weight | 365.09 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-hydroxy-3-(131I)iodanylbenzoate |
| Standard InChI | InChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4 |
| Standard InChI Key | GINHDBODPBJQTG-HJSJVHDISA-N |
| Isomeric SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)[131I] |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator